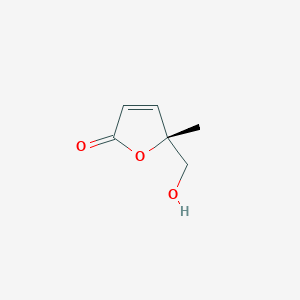

2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is a chemical compound with the molecular formula C6H8O3 It is a derivative of furanone, characterized by the presence of a hydroxymethyl group and a methyl group at the 5-position of the furanone ring

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von (5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren umfasst die selektive Hydrierung von 5-Hydroxymethylfurfural (HMF) unter Verwendung eines Katalysators. Beispielsweise kann die Hydrierung von HMF in Gegenwart eines platinbeladenen Katalysators in wässriger Umgebung bei 373 K und 3 MPa H2 für 1 Stunde zu 2,5-Bis(hydroxymethyl)furan mit hoher Selektivität führen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung erfolgt in der Regel durch die katalytische Umwandlung von biomassagewonnenem HMF. Der Prozess umfasst den Schutz der Formylgruppe von HMF durch Acetalisierung mit 1,3-Propandiol, gefolgt von der Hydrierung unter Verwendung eines bimetallischen Ni–Re-Katalysators, der auf TiO2 getragen ist. Dieses Verfahren ermöglicht die effiziente Umwandlung konzentrierter wässriger Lösungen von HMF zu 2,5-Bis(hydroxymethyl)furan .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium auf Kohlenstoff erfolgen, um Alkoholderivate zu erhalten.

Substitution: Substitutionsreaktionen können an der Hydroxymethylgruppe auftreten, wobei Nukleophile wie Halogenide oder Amine die Hydroxylgruppe ersetzen können.

Hauptprodukte, die gebildet werden

Oxidation: Die Oxidation der Hydroxymethylgruppe kann zur Bildung von Carbonsäuren führen.

Reduktion: Die Reduktion der Verbindung kann zu Alkoholderivaten führen.

Substitution: Substitutionsreaktionen können verschiedene substituierte Furanonderivate erzeugen, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. die Entwicklung neuer Medikamente.

5. Wirkmechanismus

Der Wirkmechanismus von (5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxymethylgruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit biologischen Molekülen beteiligt sein, was möglicherweise die Enzymaktivität und zelluläre Prozesse beeinflusst. Die Furanonringstruktur kann auch zu seiner biologischen Aktivität beitragen, indem sie mit spezifischen Rezeptoren oder Enzymen interagiert .

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furanone ring structure may also contribute to its biological activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Hydroxymethylfurfural (HMF): Ein Vorläufer von (5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon, HMF ist ein wichtiges Zwischenprodukt bei der Produktion verschiedener Furanderivate.

2,5-Furandicarbonsäure (FDCA): Ein weiteres wichtiges Furanderivat, FDCA wird bei der Herstellung von Biokunststoffen und anderen Materialien verwendet.

2-Furaldehyd (Furfural): Eine verwandte Verbindung, die ebenfalls aus Biomasse gewonnen wird und bei der Herstellung verschiedener Chemikalien verwendet wird.

Einzigartigkeit

(5R)-5-(Hydroxymethyl)-5-methyl-2(5H)-furanon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

681143-75-9 |

|---|---|

Molekularformel |

C6H8O3 |

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

(5R)-5-(hydroxymethyl)-5-methylfuran-2-one |

InChI |

InChI=1S/C6H8O3/c1-6(4-7)3-2-5(8)9-6/h2-3,7H,4H2,1H3/t6-/m1/s1 |

InChI-Schlüssel |

YWBPYSCGWZUZTP-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@@]1(C=CC(=O)O1)CO |

Kanonische SMILES |

CC1(C=CC(=O)O1)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.